

Head-to-Head Clinical Trials of Etravirine Versus Other Antiretrovirals: A Comparative Guide

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Compound of Interest

Compound Name: Etravirine

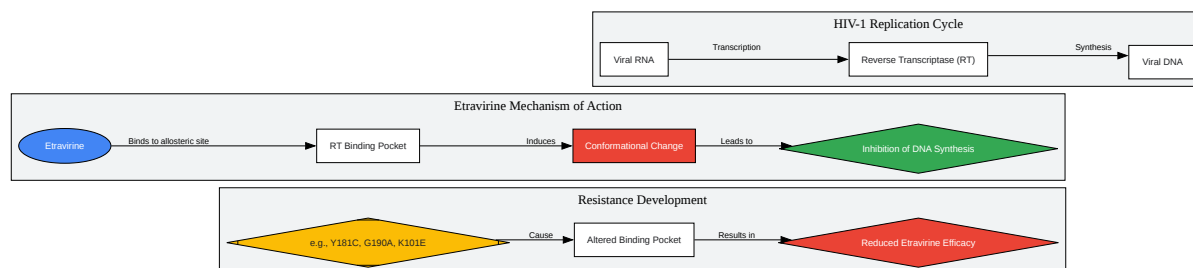
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Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has carved a niche in the management of treatment-experienced HIV-1 patients due to its distinct resistance profile. This guide provides a detailed comparison of **etravirine** with other antiretrovirals, focusing on data from key head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **etravirine**'s relative efficacy, safety, and mechanism of action.

Mechanism of Action and Resistance Pathway

Etravirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.^{[1][2]} It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that ultimately inhibits the conversion of viral RNA to DNA.^[1] A key feature of **etravirine** is its high genetic barrier to resistance compared to first-generation NNRTIs.^[3] Its molecular flexibility allows it to bind to the RT enzyme even in the presence of mutations that confer resistance to other NNRTIs.^[3] However, the accumulation of multiple NNRTI resistance-associated mutations (RAMs) can reduce its efficacy. Key mutations affecting **etravirine** susceptibility include Y181C, G190A/S, K101E, L100I, Y188L, and V90I.^[3]



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Caption: Etravirine's mechanism of action and resistance pathway.

Head-to-Head Clinical Trial Data

This section summarizes the quantitative data from key clinical trials comparing **etravirine** to other antiretrovirals.

Etravirine vs. Efavirenz (SENSE Trial)

The SENSE trial was a Phase 2b, randomized, double-blind study comparing the efficacy and safety of **etravirine** versus efavirenz in treatment-naïve HIV-1 infected patients.^{[4][5][6]}

Table 1: Efficacy and Safety Outcomes at Week 48 (SENSE Trial)

Outcome	Etravirine (n=79)	Efavirenz (n=78)	p-value
Efficacy			
HIV RNA <50 copies/mL (ITT-TLOVR)	76% (60/79)	74% (58/78)	<0.05 (non-inferiority)
HIV RNA <50 copies/mL (On-Treatment)	92% (60/65)	89% (58/65)	<0.05 (non-inferiority)
Virologic Failures with Resistance	0	3	-
Safety & Tolerability			
Any Grade 1-4 Drug-Related Neuropsychiatric AE (at 12 weeks)	16.5% (13/79)	46.2% (36/78)	<0.001
Ongoing Neuropsychiatric AEs (at 48 weeks)	6.3%	21.5%	0.011

Etravirine + Raltegravir as a Switch Strategy (ANRS 163 ETRAL Trial)

The ANRS 163 ETRAL trial was a Phase 2, multicenter, single-arm study evaluating the efficacy and safety of switching to a dual therapy of **etravirine** and raltegravir in virologically suppressed, treatment-experienced patients on a protease inhibitor (PI)-based regimen.^{[7][8]}

Table 2: Efficacy and Safety Outcomes (ANRS 163 ETRAL Trial)

Outcome	Etravirine + Raltegravir (n=165)
Efficacy	
Maintained Viral Suppression (<50 copies/mL) at Week 48 (ITT)	99.4%
Maintained Viral Suppression (<50 copies/mL) at Week 96 (ITT)	98.7%
Virological Failures	2
Safety & Tolerability	
Discontinuation due to Adverse Events	8

Etravirine in Combination with Darunavir/Ritonavir

Several studies have evaluated the combination of **etravirine** with the boosted protease inhibitor darunavir/ritonavir, particularly in treatment-experienced patients.

Table 3: Outcomes of **Etravirine** and Darunavir/Ritonavir Dual Therapy in ART-Experienced Patients

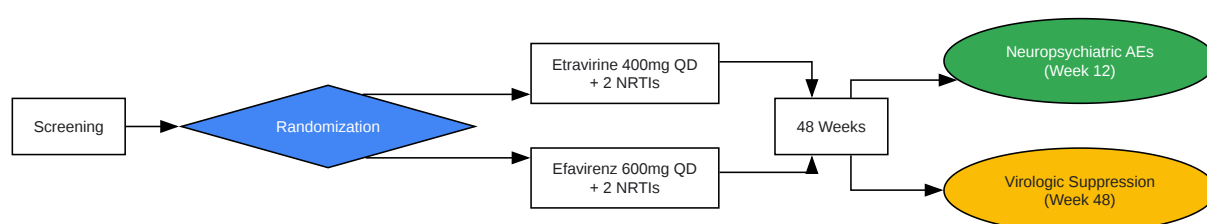
Study	Patient Population	N	Virologic Suppression (<50 copies/mL) at Week 48 (ITT)
Retrospective Multicenter Analysis	ART-experienced	75	76%

Experimental Protocols

SENSE Trial: Etravirine vs. Efavirenz

- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.[\[4\]](#)[\[5\]](#)
- Participants: 157 treatment-naïve HIV-1 infected adults with HIV RNA >5000 copies/mL.[\[4\]](#)[\[5\]](#)

- Intervention: Patients were randomized to receive either **etravirine** 400 mg once daily or efavirenz 600 mg once daily, both in combination with an investigator-selected background of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[4][5]
- Primary Endpoint: Proportion of patients with at least one drug-related neuropsychiatric adverse event of any grade up to week 12.[4]
- Secondary Endpoint: Proportion of patients with HIV RNA <50 copies/mL at week 48, assessed by the Time to Loss of Virological Response (TLOVR) algorithm.[5][6]

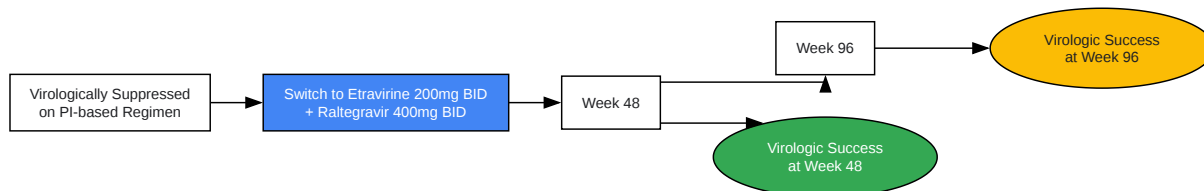


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Caption: SENSE Trial Workflow.

ANRS 163 ETRAL Trial: Etravirine + Raltegravir Switch

- Study Design: A Phase 2, multicenter, single-arm, open-label trial.[7][8]
- Participants: 165 virologically suppressed (<50 copies/mL for at least 24 months), treatment-experienced HIV-1 infected adults (≥45 years old) on a stable PI-based antiretroviral therapy.[7][9]
- Intervention: Patients were switched to a dual therapy regimen of **etravirine** 200 mg twice daily and raltegravir 400 mg twice daily.[7][8]
- Primary Endpoint: Proportion of participants maintaining virological success (absence of two consecutive plasma viral loads >50 copies/mL) at week 48.[7]
- Follow-up: 96 weeks.[7]



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Caption: ANRS 163 ETRAL Trial Workflow.

Conclusion

Head-to-head clinical trials demonstrate that **etravirine** offers a valuable therapeutic option for specific patient populations. In treatment-naïve patients, **etravirine** showed non-inferior efficacy to efavirenz with a significantly better neuropsychiatric safety profile. As a switch strategy in virologically suppressed, treatment-experienced patients, a dual regimen of **etravirine** and raltegravir proved highly effective in maintaining viral suppression. Furthermore, **etravirine** in combination with darunavir/ritonavir has shown efficacy in treatment-experienced individuals. The unique resistance profile of **etravirine**, coupled with its demonstrated efficacy and safety in various clinical settings, underscores its importance in the antiretroviral armamentarium.

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References

- 1. What is the mechanism of Etravirine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Etravirine: genetic barrier and resistance development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SENSE trial: etravirine shows lower prevalence and severity of neuropsychiatric adverse events compared to efavirenz in treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SENSE trial: Final 48-week analysis of etravirine (ETR) versus efavirenz (EFV) in treatment-naïve patients [natap.org]
- 6. Phase 2 double-blind, randomized trial of etravirine versus efavirenz in treatment-naïve patients: 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capacity of the Dual Combination Raltegravir/Etravirine to Maintain Virological Success in HIV-1 Infected Patients of at Least 45 Years of Age- ANRS 163 ETRAL [ctv.veeva.com]
- 8. Dual therapy combining raltegravir with etravirine maintains a high level of viral suppression over 96 weeks in long-term experienced HIV-infected individuals over 45 years on a PI-based regimen: results from the Phase II ANRS 163 ETRAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
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